molecular formula C26H32O2 B5050623 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate

4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate

Cat. No. B5050623
M. Wt: 376.5 g/mol
InChI Key: GEEVQGMPKHZJHG-UHFFFAOYSA-N
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Description

4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate is a chemical compound that belongs to the family of benzoate esters. It is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate involves the photoisomerization of the cyclohexene ring. Upon exposure to UV light, the cyclohexene ring undergoes a trans-cis isomerization, leading to a change in the molecular structure of the compound. This change in structure results in a change in the physical properties of the compound, such as color, refractive index, and absorption spectrum.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate. However, it is known that the compound is not toxic and does not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate in lab experiments is its photosensitivity. The compound can be easily activated by UV light, making it an ideal candidate for the development of photoresponsive materials and devices. However, the compound is sensitive to oxygen and moisture, which can affect its stability and performance.

Future Directions

There are several future directions for the research and development of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate. These include:
1. Development of new photoresponsive materials and devices using 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate as a key component.
2. Investigation of the mechanism of action of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate at the molecular level.
3. Optimization of the synthesis method to improve the yield and purity of the compound.
4. Study of the stability and performance of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate under different environmental conditions.
5. Development of new applications for 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate in fields such as optoelectronics, photonics, and biomedicine.
In conclusion, 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate is a unique compound with a wide range of scientific research applications. Its photosensitivity and ability to undergo photoisomerization make it an ideal candidate for the development of photoresponsive materials and devices. Further research is needed to explore its full potential and to optimize its synthesis and performance.

Synthesis Methods

The synthesis of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate can be achieved by the esterification reaction between 4-(4-methyl-1-cyclohexen-1-yl)phenol and 4-hexylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification.

Scientific Research Applications

4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate is used in scientific research as a photosensitive compound. It is used in the development of photoresponsive materials, such as photochromic polymers, photoresponsive surfaces, and photoresponsive liquid crystals. It is also used in the development of photonic devices, such as optical switches, optical memories, and optical sensors.

properties

IUPAC Name

[4-(4-methylcyclohexen-1-yl)phenyl] 4-hexylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O2/c1-3-4-5-6-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(2)9-13-22/h10-12,14-20H,3-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEVQGMPKHZJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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